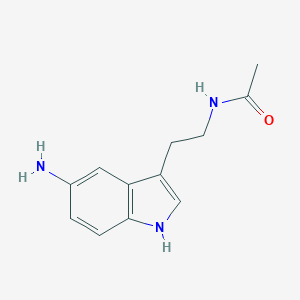

5-Amino-N-acetyltryptamine

Description

Contextualization within Indoleamine Biochemistry

Indoleamine biochemistry begins with the dietary amino acid L-tryptophan. ic.ac.uk A key metabolic route involves the decarboxylation of tryptophan by the enzyme aromatic amino acid decarboxylase (DDC) to produce tryptamine (B22526). wikipedia.orgnih.gov This primary indoleamine can then be acetylated by an N-acetyltransferase enzyme, such as arylalkylamine N-acetyltransferase (AANAT), to form N-acetyltryptamine (NAT). nih.govnih.gov

The biosynthetic pathway can also proceed via hydroxylation of tryptophan at the 5-position of the indole (B1671886) ring to create 5-hydroxytryptophan, which is then decarboxylated to yield 5-hydroxytryptamine, commonly known as serotonin (B10506). ic.ac.ukwikipedia.org Serotonin is a crucial neurotransmitter in its own right, but it also serves as a precursor for other important indoleamines. AANAT can acetylate serotonin to form N-acetylserotonin (5-hydroxy-N-acetyltryptamine). wikipedia.orgnih.gov This molecule is subsequently methylated by N-acetylserotonin O-methyltransferase (ASMT) to produce the widely recognized hormone melatonin (B1676174) (5-methoxy-N-acetyltryptamine). wikipedia.org

The compound 5-Amino-N-acetyltryptamine is a structural analog within this biochemical landscape. Its synthesis would logically proceed from the acetylation of its precursor, 5-aminotryptamine (B93203). The nature of the substituent at the 5-position of the indole ring is a critical determinant of the biological activity of tryptamines, influencing their affinity for various receptors and their metabolic stability. nih.gov The presence of a hydroxyl (in serotonin), a methoxy (B1213986) (in melatonin), or an amino group (in 5-aminotryptamine) significantly alters the molecule's electronic properties and its ability to interact with biological targets.

The enzymatic transformation of various tryptamine analogs by AANAT has been a subject of detailed study. The enzyme exhibits broad substrate specificity, processing various indoleamines, although with differing efficiencies. nih.gov For instance, studies have shown that AANAT can acetylate tryptamine and serotonin with similar efficiency, while other analogs are processed more slowly. nih.gov This enzymatic flexibility allows for the generation of a diverse array of acetylated indoleamines in biological systems.

Historical Perspectives on N-Acetyltryptamine and its Analogs in Research

Research into acetylated indoleamines is historically rooted in the discovery of melatonin in 1958. ic.ac.uk Initially isolated from the bovine pineal gland, its role as a key regulator of circadian rhythms propelled decades of research into the pineal gland and its products. ic.ac.ukrsc.org This focus on melatonin naturally led to investigations of its precursors and related metabolites, including serotonin and N-acetylserotonin.

For many years, N-acetyltryptamine (NAT) itself was primarily regarded as a pharmacological tool or a byproduct of melatonin synthesis assays rather than an endogenous signaling molecule. nih.govcaymanchem.com Its status was revised following studies that definitively detected its physiological presence in the plasma of mammals, including humans, and demonstrated that it exhibits a daily rhythm, with levels increasing during the night. nih.gov This discovery has shifted the perspective on NAT, suggesting it may have its own physiological role as a chronobiological signal. nih.gov

The exploration of N-acetyltryptamine analogs has been driven by the desire to understand the structure-activity relationships governing their interaction with melatonin receptors (MT1, MT2, and the putative MT3). tocris.comnih.gov This has led to the synthesis and pharmacological characterization of numerous derivatives. A notable example is 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT), a compound developed as a selective ligand to probe the function of the MT3 binding site, which was later identified as the enzyme quinone reductase 2. caymanchem.comnih.govresearchgate.net The investigation of compounds like this compound falls within this paradigm of using synthetic analogs to dissect the complex pharmacology of the melatonergic system.

Overview of N-Acetyltryptamine Derivatives in Biological Systems

The structural scaffold of N-acetyltryptamine allows for numerous modifications, particularly on the indole ring, resulting in a variety of derivatives with distinct biological profiles. These compounds are instrumental in academic research for mapping receptor subtypes and elucidating physiological functions.

N-Acetyltryptamine (NAT): The parent compound of this series, NAT is an endogenous indoleamine found in the pineal gland and retina. nih.gov It is considered a likely evolutionary precursor to melatonin. nih.gov Pharmacological studies have characterized NAT as a mixed agonist/antagonist at melatonin receptors, and it serves as a substrate for serotonin N-acetyltransferase. nih.govresearchgate.net Its ability to cross biological membranes is enhanced by the lipophilicity of the acetyl group. wikipedia.org

N-Acetylserotonin (NAS) (5-hydroxy-N-acetyltryptamine): As the immediate precursor to melatonin, NAS was long thought to be merely an intermediate metabolite. wikipedia.org However, research has shown that NAS possesses its own intrinsic biological activities, including neurotrophic and antioxidant effects, that are independent of its conversion to melatonin. nih.gov The 5-hydroxyl group is crucial for these properties and for its subsequent methylation to melatonin. wikipedia.orgnih.gov

Melatonin (5-methoxy-N-acetyltryptamine): This is the most extensively studied N-acetyltryptamine derivative. Secreted by the pineal gland in a circadian pattern, melatonin is the primary hormonal regulator of the sleep-wake cycle in vertebrates. rsc.orgwikipedia.org Its effects are mediated through high-affinity G protein-coupled receptors (MT1 and MT2). rsc.org Beyond its chronobiotic role, melatonin is a potent free-radical scavenger and antioxidant. nih.gov

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT): This synthetic derivative is a key research tool in melatonin pharmacology. caymanchem.comnih.gov It was initially described as a selective ligand for the MT3 melatonin binding site. tocris.comnih.gov Subsequent research has provided a more complex picture, showing that 5-MCA-NAT also acts as a partial agonist at MT1 and MT2 receptors, with sub-micromolar functional potency. caymanchem.comnih.gov Its use in research has helped to differentiate the functions of the various melatonin receptor subtypes. researchgate.net

This compound: This compound is a synthetic analog of the naturally occurring acetylated indoleamines. While detailed research on its specific biological activities is not widely published, its structure suggests it would be investigated in the context of serotonin and melatonin receptor pharmacology. Based on the behavior of its parent molecule, 5-aminotryptamine (also known as 5-AT, a known serotonin receptor agonist), this compound would be a candidate for interacting with these receptor systems. Its synthesis would involve the acetylation of 5-aminotryptamine, a reaction catalyzed by N-acetyltransferase enzymes. nih.gov Structure-activity relationship studies on related compounds indicate that the amino group at the 5-position would significantly influence receptor binding and functional activity compared to analogs with hydroxyl or methoxy groups at the same position.

Interactive Data Table: Pharmacological Properties of N-Acetyltryptamine Derivatives

| Compound | Receptor Target(s) | Known Activity | Research Significance |

| N-Acetyltryptamine (NAT) | Melatonin Receptors (MT1, MT2) | Mixed agonist/antagonist nih.gov | Endogenous indoleamine, potential chronobiotic signal nih.gov |

| N-Acetylserotonin (NAS) | TrkB, Melatonin Receptors | Neurotrophic factor, antioxidant, melatonin precursor nih.gov | Investigated for neuroprotective effects nih.gov |

| Melatonin | Melatonin Receptors (MT1, MT2) | Full agonist rsc.org | Primary hormone for circadian rhythm regulation rsc.orgwikipedia.org |

| 5-MCA-NAT | MT3, MT1, MT2 | High affinity MT3 ligand, partial MT1/MT2 agonist caymanchem.comtocris.comnih.gov | Pharmacological tool to discriminate receptor subtypes tocris.comresearchgate.net |

| This compound | Putative: Serotonin/Melatonin Receptors | Not extensively characterized | Synthetic analog for structure-activity relationship studies |

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBKRHCDWOOOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627804 | |

| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393835-65-9 | |

| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Endogenous Regulation of N Acetyltryptamine and Its Derivatives

Tryptophan Metabolism and Conversion to Tryptamine (B22526) Precursors

The initial steps in the formation of N-acetyltryptamine derivatives involve the conversion of tryptophan to key precursors like tryptamine and 5-hydroxytryptophan (5-HTP). These reactions are catalyzed by specific enzymes that play crucial roles in regulating the availability of substrates for subsequent acetylation.

Tryptophan decarboxylase (TDC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to produce tryptamine. frontiersin.orgnih.gov This reaction is a key step in the biosynthesis of various indole (B1671886) alkaloids in plants and also occurs in microorganisms and animals. frontiersin.orgmdpi.com In mammals, tryptamine is found in low concentrations in the brain and is also produced by gut microbiota from dietary tryptophan. wikipedia.orgwikipedia.org

The activity of TDC is crucial as it provides the direct precursor, tryptamine, for the synthesis of N-acetyltryptamine. nih.govnih.gov The enzyme exhibits stereoselectivity for L-tryptophan and can also act on some substituted tryptophans, such as hydroxylated and halogenated derivatives. frontiersin.org

Table 1: Tryptophan Decarboxylase (TDC) Overview

| Feature | Description |

| Enzyme Class | Lyase (EC 4.1.1.105) wikipedia.org |

| Reaction | L-tryptophan → Tryptamine + CO2 wikipedia.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) frontiersin.org |

| Substrate | L-tryptophan wikipedia.org |

| Product | Tryptamine wikipedia.org |

| Significance | Key enzyme in the biosynthesis of tryptamine and downstream indole alkaloids. nih.gov |

Tryptophan 5-hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). wikipedia.orgnih.gov It catalyzes the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (5-HTP). researchgate.netresearchgate.net This reaction requires tetrahydrobiopterin and molecular oxygen as co-substrates. wikipedia.org Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin. researchgate.netresearchgate.net

There are two main isoforms of TPH in mammals: TPH1, which is primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is the predominant isoform in the central nervous system. wikipedia.orgfrontiersin.org The activity of TPH is a critical regulatory point for serotonin levels, which in turn serves as a major substrate for the synthesis of N-acetylserotonin, a precursor to melatonin (B1676174). nih.govfrontiersin.org

Table 2: Tryptophan 5-Hydroxylase (TPH) Overview

| Feature | Description |

| Enzyme Class | Oxidoreductase (EC 1.14.16.4) wikipedia.org |

| Reaction | L-tryptophan → 5-Hydroxytryptophan (5-HTP) researchgate.net |

| Cofactors | Tetrahydrobiopterin, O2, Iron wikipedia.org |

| Substrate | L-tryptophan wikipedia.org |

| Product | 5-Hydroxytryptophan wikipedia.org |

| Significance | Rate-limiting enzyme in serotonin and melatonin biosynthesis. wikipedia.orgnih.gov |

N-Acetylation Processes

The final step in the formation of N-acetyltryptamine and its derivatives is the transfer of an acetyl group from acetyl-CoA to the primary amine of tryptamine or its hydroxylated counterpart, serotonin. This reaction is catalyzed by a group of enzymes known as N-acetyltransferases.

Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT), is a key enzyme in the biosynthesis of melatonin. wikipedia.orgnih.gov It catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of serotonin to produce N-acetylserotonin. wikipedia.orgresearchgate.net AANAT can also acetylate other arylalkylamines, including tryptamine, phenethylamine, and tyramine, to form their respective N-acetylated derivatives. wikipedia.orgnih.gov

The activity of AANAT is the rate-limiting step in melatonin production and is subject to circadian regulation, with its activity being significantly higher during the night. nih.govoup.com AANAT follows an ordered ternary-complex mechanism where acetyl-CoA binds to the enzyme first, followed by the binding of the arylalkylamine substrate. wikipedia.org

The term Serotonin N-Acetyltransferase (SNAT) is often used interchangeably with AANAT, particularly in the context of melatonin biosynthesis. wikipedia.org SNAT is the penultimate enzyme in the melatonin synthesis pathway, converting serotonin to N-acetylserotonin. mdpi.comnih.govnih.gov This enzymatic step is considered a pivotal point of regulation for melatonin production in both animals and plants. wikipedia.orgnih.gov In plants, SNAT enzymes belong to the GCN5-related N-acetyltransferase (GNAT) superfamily and play a role in regulating melatonin accumulation. frontiersin.org

Humans have two main arylamine N-acetyltransferase isoenzymes, NAT1 and NAT2, which are involved in the metabolism of various drugs and carcinogens containing an arylamine group. nih.govnih.gov While their primary substrates are arylamines, there is evidence that these enzymes can also acetylate other compounds. nih.gov

Human NAT1 and NAT2 exhibit different substrate specificities and tissue distribution. nih.govresearchgate.net NAT2 is predominantly found in the liver and gut, while NAT1 is more widely distributed in various tissues. nih.gov Although AANAT is the primary enzyme for the N-acetylation of serotonin and tryptamine, NAT1 has been shown to N-acetylate serotonin, albeit at a much lower level. researchgate.net The synthesis of N-acetyltryptamine can occur through the action of both the AANAT family of enzymes and the NAT1 and NAT2 enzymes. nih.govresearchgate.net

Table 3: N-Acetyltransferase Enzymes

| Enzyme | Primary Substrates | Key Role |

| Arylalkylamine N-Acetyltransferase (AANAT/SNAT) | Serotonin, Tryptamine, Phenethylamine, Tyramine wikipedia.org | Rate-limiting step in melatonin biosynthesis. nih.gov |

| Arylamine N-Acetyltransferase 1 (NAT1) | p-Aminosalicylic acid, p-aminobenzoylglutamate nih.gov | Drug and carcinogen metabolism; can N-acetylate serotonin to a lesser extent. researchgate.net |

| Arylamine N-Acetyltransferase 2 (NAT2) | Hydralazine, Isoniazid, Sulfonamides nih.gov | Drug and carcinogen metabolism. |

Formation of 5-Substituted N-Acetyltryptamine Derivatives (e.g., Melatonin)

The biosynthesis of 5-substituted N-acetyltryptamine derivatives, most notably melatonin (N-acetyl-5-methoxytryptamine), is a critical physiological process. This pathway involves the enzymatic modification of tryptamine derivatives, leading to the production of neurohormones that regulate various biological rhythms.

Hydroxyindole-O-methyltransferase (HIOMT), also known as Acetylserotonin O-methyltransferase (ASMT), is the enzyme responsible for the final step in melatonin synthesis. wikipedia.orgreactome.org It catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, resulting in the formation of melatonin. reactome.orgyoutube.com This reaction is pivotal and is considered a key regulatory point in the production of melatonin. wikipedia.orgreactome.org

The synthesis of melatonin is a multi-step process that begins with the essential amino acid L-tryptophan. youtube.comresearchgate.net This pathway involves four sequential enzymatic reactions. researchgate.net

Hydroxylation of Tryptophan: The process starts when L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). researchgate.netnih.gov

Decarboxylation to Serotonin: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce 5-hydroxytryptamine, commonly known as serotonin. youtube.comnih.gov

Acetylation to N-acetylserotonin: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS). nih.govresearchgate.net This step is considered a major rate-limiting step in the pathway, with AANAT activity increasing significantly during the night. tandfonline.comnih.gov

Methylation to Melatonin: In the final step, N-acetylserotonin is methylated by HIOMT/ASMT to produce melatonin (N-acetyl-5-methoxytryptamine). nih.govresearchgate.nettaylorandfrancis.com

This entire pathway, from tryptophan to melatonin, is fundamental for the rhythmic production of this hormone, which is primarily synthesized in the pineal gland. nih.govresearchgate.net

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Tryptophan | Tryptophan Hydroxylase (TPH) | 5-Hydroxytryptophan (5-HTP) |

| 2 | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino Acid Decarboxylase (AADC) | Serotonin (5-Hydroxytryptamine) |

| 3 | Serotonin | Arylalkylamine N-acetyltransferase (AANAT) | N-acetylserotonin (NAS) |

| 4 | N-acetylserotonin (NAS) | Acetylserotonin O-Methyltransferase (ASMT/HIOMT) | Melatonin |

Endogenous Occurrence and Rhythms

N-acetyltryptamine, the likely evolutionary precursor to melatonin, is a physiological component of mammalian blood. nih.govnih.gov Its presence in the circulation has been confirmed using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov Studies have detected N-acetyltryptamine in the plasma of several mammals, including rats, rhesus macaques, and humans, typically at subnanomolar levels during the daytime. nih.govnih.gov The detection of this compound shifts its status from merely a pharmacological tool to a candidate for having a distinct physiological role in 24-hour biology. nih.gov

| Species | Mean Plasma Concentration (nM ± SEM) |

|---|---|

| Rat | 0.29 ± 0.05 |

| Rhesus Macaque | 0.54 ± 0.24 |

| Human | 0.03 ± 0.01 |

Data sourced from a 2017 study on the physiological presence of N-acetyltryptamine. nih.govnih.gov

Circulating levels of N-acetyltryptamine exhibit a distinct daily rhythm. nih.govnih.gov In studies involving rhesus macaques, a significant nocturnal increase in plasma N-acetyltryptamine was observed, with levels rising anywhere from 2- to 15-fold over daytime concentrations. nih.govnih.gov This rhythm mirrors the well-documented nocturnal increase in melatonin, suggesting a coordinated regulation linked to the light-dark cycle. nih.gov The nighttime increase in both N-acetyltryptamine and melatonin is a key feature of chronobiology, pointing to a potential role for N-acetyltryptamine as a chronobiological signal. nih.govresearchgate.net

The synthesis of N-acetyltryptamine and its derivatives is not confined to a single organ. The primary source of circulating melatonin is the pineal gland, where synthesis is under the control of the master biological clock in the suprachiasmatic nucleus (SCN). nih.govnih.gov Pinealectomy abolishes the nocturnal rise of melatonin in the blood. nih.gov

However, other tissues also contribute to the production of these indoleamines. RNA sequencing studies have shown that the transcript for the enzyme arylalkylamine N-acetyltransferase (AANAT), which is required for N-acetyltryptamine synthesis, is expressed at similar levels in both the pineal gland and the retina of rhesus macaques. nih.govnih.gov This indicates that the retina is another significant source that could contribute to circulating N-acetyltryptamine levels. nih.govnih.gov

Furthermore, the gastrointestinal (GI) tract is a major site of extrapineal melatonin synthesis, containing amounts of melatonin that can be over 400 times greater than that in the pineal gland. nih.govscispace.com While melatonin production in the GI tract is episodic and not strictly circadian, it demonstrates that L-tryptophan can be converted to melatonin outside of the pineal system, particularly during the day when pineal synthesis is inhibited. scispace.com

Receptor Interactions and Molecular Pharmacology

Melatonin (B1676174) Receptor Subtype Interactions (MT1, MT2, MT3)

N-acetyltryptamine, a structural analog and likely evolutionary precursor of melatonin, exhibits a complex pharmacological profile at melatonin receptors. It is characterized as a mixed agonist/antagonist and a partial agonist. rndsystems.comnih.govresearchgate.net This dual activity is dependent on the specific receptor subtype and the tissue being examined. For instance, it acts as a melatonin receptor antagonist in frog skin and chicken retina, while functioning as a partial agonist in the rabbit retina. bertin-bioreagent.com Studies have detected endogenous levels of N-acetyltryptamine in the plasma of humans and rhesus macaques, with concentrations that can exceed those of melatonin, particularly at night. nih.gov This suggests a potential physiological role for this compound in modulating melatoninergic systems. nih.gov

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a melatonin analog that has been pivotal in characterizing the MT3 binding site. nih.gov While it is primarily recognized for its interaction with MT3, its affinity for the high-affinity MT1 and MT2 receptors is comparatively lower. This differential affinity allows for the study of MT3 without significant cross-reactivity at MT1 and MT2. nih.gov The primary utility of 5-MCA-NAT in research has been as a selective ligand to investigate the physiological functions attributed to the MT3 receptor. nih.govarvojournals.orgarvojournals.org

5-MCA-NAT is widely regarded as a putative agonist for the MT3 melatonin receptor. nih.govarvojournals.orgmedchemexpress.com Its selectivity for MT3 over MT1 and MT2 receptors has made it an invaluable pharmacological tool. nih.gov Research utilizing 5-MCA-NAT has provided insights into the potential roles of the MT3 receptor, such as in the regulation of intraocular pressure. nih.govarvojournals.org Studies in glaucomatous monkey eyes have shown that topical application of 5-MCA-NAT can reduce intraocular pressure, suggesting a therapeutic potential for MT3 agonists in treating glaucoma. nih.gov

The melatonin binding site MT3 has been identified as the enzyme Quinone Reductase 2 (QR2; EC 1.10.99.2). nih.govresearchgate.net Unlike the G protein-coupled MT1 and MT2 receptors, QR2 is a cytosolic enzyme involved in detoxification processes. researchgate.net However, QR2 can also participate in the toxicological activation of certain compounds, such as menadione. nih.gov Melatonin can act as a co-substrate for QR2, and this interaction is hypothesized to contribute to melatonin's antioxidant properties. nih.gov The enzyme is widely distributed in various tissues and species, though its sensitivity to melatonin can differ. nih.gov The interaction of ligands like 5-MCA-NAT with QR2 can influence cellular processes, for example, by increasing endogenous dopamine levels in the developing retina. nih.gov Knockout studies of the gene for QR2 in rats have shown effects on sleep/wake behaviors and EEG power spectrums, indicating a role in regulating sleep homeostasis. sciopen.com

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to predict the biological activity of chemical compounds based on their molecular structures. For melatonin receptor ligands, 3D-QSAR studies have been instrumental in understanding the structural requirements for binding and activation of the receptors. These analyses help in the rational design of new, more potent, and selective melatonergic ligands. acs.org

Comprehensive Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been successfully applied to melatonin receptor ligands to establish quantitative relationships between their 3D properties (steric and electrostatic fields) and their binding affinities. nih.govacs.org By aligning a set of known ligands to a common pharmacophore model, CoMFA can generate a statistical model that predicts the affinity of new compounds. acs.org These models have provided valuable insights into the structure-affinity relationships for melatonin receptor ligands, highlighting the importance of substitutions at various positions on the indole (B1671886) nucleus for receptor interaction. nih.govacs.org For instance, a CoMFA model developed for a large set of 133 compounds validated a previously proposed pharmacophore and offered a clear depiction of the structural requirements for high affinity at melatonin receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Melatonin Receptor Ligands

Electronic Structure and Ligand Binding Correlations

The binding affinity of tryptamine (B22526) derivatives, including analogues of 5-Amino-N-acetyltryptamine, to their receptors is significantly correlated with their electronic structure. Studies on the closely related compound melatonin (5-methoxy N-acetyltryptamine) have provided insight into these relationships. Quantitative analysis demonstrates that binding affinity is related to the difference between the frontier orbital energies (delta E) and the electron density at the side-chain nitrogen atom. nih.gov This suggests that the electronic configuration is a key determinant of the molecule's ability to effectively dock with its target receptor.

The interaction is often initiated and stabilized by specific electrostatic forces. For instance, the binding of tryptamine-like molecules can be anchored by a salt bridge formed between the positively charged nitrogen in the aminoethyl group and a negatively charged carboxylate group of an amino acid, such as aspartate, within the receptor. nih.gov This foundational interaction is a highly conserved mechanism across many serotonin (B10506) receptors. nih.gov

Importance of Methoxy (B1213986) and Amide Moieties in Hydrogen Bonding

Hydrogen bonds are critical for the specificity and stability of ligand-receptor complexes. For tryptamine derivatives, the functional groups, or moieties, attached to the indole ring play a pivotal role in forming these bonds. The 5-methoxy and amide moieties, in particular, are implicated as crucial for high-affinity binding. nih.gov

These groups can act as hydrogen bond donors or acceptors. The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor, while the N-H group of the amide can act as a hydrogen bond donor. researchgate.net This allows for the formation of precise hydrogen bonding patterns with complementary amino acid residues in the binding site of a receptor. nih.gov The conformational flexibility of the N-acetylated side chain is important for orienting these moieties correctly to engage with the receptor. figshare.com

| Functional Group | Hydrogen Bonding Role | Significance in Receptor Binding |

|---|---|---|

| Methoxy Group (-OCH3) | Hydrogen Bond Acceptor | Contributes to the stability and specificity of the ligand-receptor complex. nih.gov |

| Amide Group (-NHC(O)CH3) | Hydrogen Bond Donor (N-H) and Acceptor (C=O) | Allows for multiple, specific hydrogen bond interactions with receptor residues. nih.govresearchgate.net |

Serotonin Receptor (5-HT) Interactions

As a tryptamine derivative, this compound's pharmacology is closely tied to the serotonin (5-HT) system, which comprises a wide array of receptor subtypes.

Tryptamines are known to act as agonists at various serotonin receptors. The closely related compound 5-methoxytryptamine (5-MT) is a potent agonist of several 5-HT receptors, including the 5-HT2A and 5-HT4 subtypes. wikipedia.org Tryptamine itself has been identified as a full agonist of the 5-HT2A receptor. nih.gov Agonism at these receptors is a shared characteristic among many tryptamine derivatives and is a key part of their mechanism of action in the central nervous system. researchgate.net The 5-HT2A receptor, in particular, is a well-studied target for tryptamines. nih.gov

| Compound | Receptor Subtype | Activity |

|---|---|---|

| Tryptamine | 5-HT2A | Full Agonist nih.gov |

| 5-Methoxytryptamine (5-MT) | 5-HT2A, 5-HT4 | Agonist wikipedia.org |

The 5-HT2C receptor is another member of the 5-HT2 subfamily and is involved in regulating appetite and mood. nih.govbioone.org While the melatonin analogue 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is recognized for its activity at melatonin binding sites, its specific interactions with the 5-HT2C receptor are not extensively detailed in available research. However, the 5-HT2 family of receptors share significant sequence similarity. nih.gov The binding of ligands to the 5-HT2C receptor often involves interaction with a conserved aspartate residue in one of the transmembrane domains. bioone.org The activation of the 5-HT2C receptor typically leads to the stimulation of phospholipase C and subsequent intracellular signaling cascades involving inositol phosphates and calcium mobilization. nih.gov

Adrenergic Receptor Modulation

Beyond the serotonergic system, tryptamine derivatives also exhibit modulatory effects on adrenergic receptors. Research has shown that specifically designed tryptamine-based compounds can act as highly potent and selective agonists for the beta-3 adrenergic receptor (β3-AR). nih.govresearchgate.net

Furthermore, there is a deep physiological connection between the synthesis of melatonin, a compound structurally similar to this compound, and adrenergic signaling. The production and release of melatonin in the pineal gland are primarily controlled by adrenergic receptors. figshare.comwikipedia.org This process is stimulated by norepinephrine acting on β-adrenergic receptors and can be modulated by α1B-adrenergic receptors. wikipedia.orgnih.gov This relationship is further complicated by the formation of complexes between adrenergic and dopamine receptors, which can inhibit melatonin synthesis. nih.govfigshare.complos.orgwikipedia.org Tryptamine itself has been shown to enhance the release of norepinephrine, indicating a feedback loop between the two systems. nih.gov Additionally, serotonin (5-hydroxytryptamine) can amplify the effects of beta-adrenergic stimulation on the enzymes responsible for melatonin synthesis.

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Melatonin (5-methoxy-N-acetyltryptamine) | - |

| 5-Carboxamidotryptamine | 5-CT |

| Tryptamine | - |

| 5-Methoxytryptamine | 5-MT |

| 5-methoxycarbonylamino-N-acetyltryptamine | 5-MCA-NAT |

| Serotonin (5-hydroxytryptamine) | 5-HT |

| Norepinephrine | - |

| Tryptophan | - |

| Tyrosine | - |

| Phenylalanine | - |

Modulation of Ciliary Adrenoceptor Gene Expression by 5-MCA-NAT

Current research has focused more on the functional outcomes of 5-MCA-NAT on adrenergic receptors rather than its direct impact on gene expression. Studies have utilized techniques like immunofluorescent staining to assess the protein expression of α2A- and β2-adrenergic receptors in rabbit nonpigmented ciliary epithelial (NPE) cells following treatment with melatonergic compounds, including 5-MCA-NAT. While these investigations confirm the presence and potential modulation of the receptor proteins, direct evidence detailing the regulation of adrenoceptor gene transcription (i.e., changes in mRNA levels) by 5-MCA-NAT is not extensively documented in the available literature. The compound's influence appears to be primarily characterized through its potentiation of adrenergic drug effects, suggesting an indirect action on the adrenergic receptors or their signaling pathways.

Potentiation of Adrenergic Receptor-Mediated Effects by 5-MCA-NAT

5-MCA-NAT has demonstrated a remarkable ability to enhance the pharmacological effects of adrenergic drugs, a finding with significant implications for therapeutic applications such as glaucoma treatment. nih.gov Research conducted on rabbits has shown that pretreatment with 5-MCA-NAT significantly increases the ocular hypotensive effects of both α2-adrenergic agonists and β-adrenergic antagonists. nih.gov

Specifically, when administered before the β-antagonist timolol, 5-MCA-NAT increased its intraocular pressure (IOP)-lowering effect by 16.75% over a 24-hour period. nih.gov The potentiation was even more pronounced with the α2-agonist brimonidine. Pretreatment with 5-MCA-NAT led to an additional 39.07% reduction in IOP compared to brimonidine administered alone. nih.gov Furthermore, a single dose of 5-MCA-NAT sustained this potentiating effect for up to four days in rabbits receiving daily brimonidine, resulting in an extra IOP decrease of 15.57%. nih.gov These findings confirm an indirect action of 5-MCA-NAT on adrenergic receptors, substantially amplifying their therapeutic effects. nih.gov

| Adrenergic Drug | Drug Class | Additional IOP Reduction with 5-MCA-NAT Pretreatment | Duration of Study |

|---|---|---|---|

| Timolol | β-adrenergic antagonist | 16.75% ± 5.48% | 24 hours |

| Brimonidine | α2-adrenergic agonist | 39.07% ± 5.81% | 24 hours |

| Brimonidine (sustained effect) | α2-adrenergic agonist | 15.57% ± 5.15% | 4 days |

Data sourced from IOVS. nih.gov

Intracellular Signaling Pathways (General for Melatonin)

The actions of 5-MCA-NAT are best understood in the context of the well-established signaling pathways of melatonin. As a melatonin analog, its effects are mediated through a complex network of intracellular signaling cascades initiated by melatonin receptors.

G-Protein Coupled Receptor (GPCR) Mechanisms

Melatonin primarily exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), designated as MT1 and MT2. mdpi.comnih.gov These receptors are typically coupled to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o). nih.govbohrium.com Upon melatonin binding, these GPCRs undergo a conformational change, which recruits and activates the associated G-protein. mdpi.com The activation involves the dissociation of the Gαi subunit from the Gβγ dimer. mdpi.com Beyond the classical Gαi/o coupling, melatonin receptors can also signal through other G-protein subtypes, such as Gαq, leading to the activation of different downstream effectors. nih.gov This ability to engage multiple G-proteins allows for a diversity of cellular responses to melatonin. Additionally, central components of this GPCR system, including the MT1 receptor and its associated G-proteins, have been identified on and within neuronal mitochondria, suggesting a novel "automitocrine" signaling pathway where mitochondrially-synthesized melatonin acts on its own organellar receptors. bohrium.com

Adenyl Cyclase Inhibition and Phospholipase C Activation

A primary and classical signaling pathway for both MT1 and MT2 receptors involves the inhibition of the enzyme adenylyl cyclase (AC). nih.govnih.gov The activated Gαi subunit of the G-protein directly interacts with and inhibits AC, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.comnih.gov

In parallel, melatonin receptors, particularly MT1, can also couple to Gαq proteins, which in turn activate phospholipase C (PLC). mdpi.comnih.govbohrium.com PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two other second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov While melatonin's activation of PLC is established, some studies note that its impact can be inhibitory on intracellular calcium release, suggesting a complex regulatory role. mdpi.com

Cyclic AMP/PKA and MAPK/ERK Pathways

The reduction in cAMP levels resulting from adenylyl cyclase inhibition has a direct impact on the cAMP-dependent protein kinase A (PKA) pathway. bohrium.comnih.gov Lower cAMP concentrations lead to decreased PKA activation. nih.gov Since PKA is responsible for phosphorylating numerous downstream targets, including the transcription factor cAMP-response element-binding protein (CREB), its inhibition leads to reduced levels of phosphorylated CREB (P-CREB), thereby altering gene transcription. nih.gov

Melatonin receptors also signal through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. bohrium.com Activation of both MT1 and MT2 receptors has been shown to stimulate the phosphorylation and activation of ERK1/2. cnr.it This activation is G-protein dependent and involves a cascade including PI3K, PKCζ, c-Raf, and MEK. cnr.it The activation of the MAPK/ERK pathway can ultimately influence the transcription of genes that regulate cellular processes like proliferation and differentiation. bohrium.com

Interaction with Cytosolic Calmodulin and Nuclear Receptors (e.g., RZR beta)

Beyond membrane-bound GPCRs, melatonin interacts with intracellular proteins. One significant target is calmodulin (CaM), the primary transducer of calcium signaling. nih.gov Melatonin binds to calmodulin in a calcium-dependent manner with high affinity. mdpi.comnih.gov This interaction can modulate the activity of CaM-dependent enzymes, such as CaM-dependent kinase II (CaMKII), thereby influencing a wide array of brain functions. mdpi.comnih.gov The effect of the melatonin-CaM interaction on CaMKII activity can be either inhibitory or stimulatory depending on the cellular microenvironment. mdpi.com

The existence of nuclear receptors for melatonin has been a subject of investigation and debate. Due to its lipophilic nature, melatonin can readily enter the cell nucleus. nih.gov The retinoic acid-related orphan receptors (ROR), particularly RZRβ (RORβ), have been proposed as nuclear receptors for melatonin. nih.gov Initial studies in the 1990s suggested that melatonin binds to and activates RZRβ and RORα. nih.gov However, this claim remains controversial, as some findings have not been reproducible, and crystallographic evidence does not support a direct binding interaction. nih.gov The current perspective suggests that melatonin may indirectly regulate the transcriptional activity of ROR receptors rather than acting as a direct ligand. nih.gov

Biological Activities and Functional Implications

Ocular Physiology and Intraocular Pressure (IOP) Regulation

The regulation of intraocular pressure is a critical aspect of ocular health, and studies have identified 5-MCA-NAT as a potent agent in this process. Its effects are multifaceted, involving direct pressure reduction, modulation of key enzyme expression, and interaction with the autonomic nervous system.

Topical application of 5-MCA-NAT has been demonstrated to significantly reduce intraocular pressure in various animal models. In normotensive rabbits, this melatonin (B1676174) analog induces a marked and sustained decrease in IOP. mdpi.com Similarly, in a model of glaucomatous monkeys, twice-daily administration of 5-MCA-NAT for five days resulted in a progressive reduction in IOP. nih.govmdpi.com The ocular hypotensive effect was enhanced with repeated dosing, with the maximum reduction reaching 19% by day five. nih.govmdpi.com Studies in glaucomatous mice have also shown that both melatonin and 5-MCA-NAT can effectively reduce IOP, with the hypotensive effects being more pronounced in the glaucoma model than in control animals. aoa.org

The following table summarizes the key findings on the IOP-lowering effects of 5-MCA-NAT from various studies.

| Animal Model | Condition | Maximum IOP Reduction | Duration of Effect | Reference |

| New Zealand White Rabbits | Normotensive | 51.30 ± 2.41% | Up to 96 hours with a single application | nih.gov |

| Glaucomatous Monkeys | Laser-induced glaucoma | 19% (after 5 days) | At least 18 hours after the fifth dose | nih.govmdpi.com |

| DBA/2J Mice | Glaucomatous | Significantly more than in control mice | Long-term application counteracted IOP rise | aoa.org |

A significant mechanism underlying the long-term hypotensive effect of 5-MCA-NAT involves the regulation of carbonic anhydrase (CA) enzymes, which are crucial for aqueous humor secretion. nih.gov Research has confirmed that carbonic anhydrases are molecular targets of 5-MCA-NAT. nih.gov Studies using cultured rabbit nonpigmented ciliary epithelial cells have shown that treatment with 5-MCA-NAT leads to a prominent decrease in both CA2 (CAII) and CA12 (CAXII) at both the mRNA and protein levels. nih.gov This down-regulation of carbonic anhydrase expression is believed to contribute significantly to the sustained reduction in intraocular pressure observed after 5-MCA-NAT administration. nih.govarvojournals.org Immunohistochemical analysis of the ciliary body in 5-MCA-NAT-treated animals also revealed a marked reduction in CA12 expression. arvojournals.org

The ocular hypotensive effects of both melatonin and its analog, 5-MCA-NAT, are intrinsically linked to the sympathetic nervous system. arvojournals.org Studies have shown that after chemical sympathectomy, the pressure-reducing effects of these compounds are severely inhibited. This indicates that an intact sympathetic nervous system is necessary for mediating their effects on the production and drainage of aqueous humor by the ciliary body and trabecular meshwork. arvojournals.org

Circadian Rhythm Regulation and Sleep-Wake Cycles (Primarily Melatonin)

Melatonin, the "hormone of darkness," is a central figure in the regulation of the body's internal clock, the circadian rhythm. arvojournals.org It is produced by the pineal gland in a light-dependent manner, with levels rising in the evening and peaking during the night, thereby signaling darkness to the body. nih.govnih.gov This rhythmic release of melatonin is regulated by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker. arvojournals.org

The primary role of melatonin is not as a sleep-inducer per se, but rather as a circadian regulator that helps to entrain the sleep-wake cycle to the 24-hour day-night cycle. nih.govarvojournals.org By providing a "dark signal," it helps to stabilize and reinforce various circadian rhythms throughout the body. arvojournals.org Melatonin's influence on sleep is more about regulating the timing of sleep propensity, with the daily rise in its secretion correlating with an increased likelihood of sleep onset. arvojournals.org This is why exogenous melatonin can be effective in treating circadian rhythm sleep disorders, such as those experienced by totally blind individuals. nih.gov

Neurobiological Effects

Beyond its role in sleep and ocular physiology, melatonin has demonstrated significant neuroprotective properties in various models of neurological injury.

Melatonin has been shown to exert beneficial effects in models of traumatic brain injury (TBI). mdpi.com Its neuroprotective activity is often attributed to its potent antioxidant properties, which help to combat the free radical damage that plays a deleterious role in TBI. mdpi.com In mouse models of head injury, melatonin treatment has been found to significantly reduce neurological deficits. mdpi.com

A key mechanism of melatonin's neuroprotective action is its ability to reduce apoptotic cell death in the central nervous system. researchgate.net Apoptosis of neurons and glial cells is a common and detrimental outcome following TBI and other neurological insults. researchgate.net Melatonin has been found to mitigate these apoptotic processes in various CNS disorders, including Huntington's disease, amyotrophic lateral sclerosis, and spinal cord injury. researchgate.net The presence of high numbers of melatonin-specific receptors (MT1 and MT2) in the central nervous system facilitates its protective effects within the brain. researchgate.net

Modulation of Neurotransmitters (e.g., GABA, Serotonin)

Structurally related compounds, particularly serotonin (B10506) (5-hydroxytryptamine or 5-HT), play a crucial role as neuromodulators in the central nervous system (CNS). nih.govnih.govmdpi.com Serotonin is known to modulate glutamate- and GABA-mediated neurotransmission, which are the primary excitatory and inhibitory signals in the CNS, respectively. nih.govnih.gov This modulation occurs through various 5-HT receptor subtypes located on both pre- and post-synaptic terminals.

For instance, serotonin can influence the release of other neurotransmitters. frontiersin.org Activation of 5-HT1A and 5-HT1B receptors can inhibit the release of GABA, while 5-HT3 receptors can stimulate it. nih.gov Similarly, serotonin modulates the release of glutamate, acetylcholine, and dopamine. frontiersin.org This widespread influence on other neurotransmitter systems underscores the integral role of 5-HT in regulating a vast array of physiological and cognitive functions, including mood, cognition, and motor control. nih.govfrontiersin.org

Table 1: Serotonin's Modulatory Effects on Neurotransmitter Release

| Presynaptic Receptor | Effect on GABA Release | Effect on Glutamate Release |

|---|---|---|

| 5-HT1A | Inhibition | Reduction |

| 5-HT1B | Inhibition | Reduction |

| 5-HT2 | Stimulation | Increase or Decrease |

| 5-HT3 | Stimulation | Stimulation |

Impact on Neuronal Functions and Brain Catecholamine Levels

The interplay between serotonin and catecholamines—a class of neurotransmitters including dopamine, norepinephrine, and epinephrine—is critical for various brain functions. nih.govwikipedia.org Catecholamines are central to the body's stress response, mood regulation, and cardiovascular function. nih.govmedicalnewstoday.com Serotonin systems, originating in the raphe nuclei, widely innervate the brain and modulate the activity of different neuronal types and the release of catecholamines. frontiersin.org

Specifically, 5-HT1B receptors act as terminal heteroreceptors that can modulate the release of dopamine. frontiersin.org This interaction is a key aspect of how serotonin influences reward mechanisms, movement, and emotional regulation, which are primarily managed by dopaminergic pathways. medicalnewstoday.com The dysregulation of the balance between serotonin and catecholamines is implicated in various neurological and psychiatric conditions. nih.gov

Immunomodulatory Actions

Melatonin (N-acetyl-5-methoxytryptamine), a close structural analog, is well-documented for its potent anti-inflammatory properties. scienceopen.commdpi.comnih.gov Its anti-inflammatory effects are observed in a variety of contexts, from protecting against inflammation associated with type 2 diabetes to mitigating inflammation in the central nervous system. mdpi.comnih.gov Melatonin and its metabolites, N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and N1-acetyl-5-methoxykynuramine (AMK), have been shown to prevent the activation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, in macrophage models. nih.gov This action appears to be independent of melatonin's free-radical scavenging properties, suggesting a direct molecular targeting of inflammatory pathways. nih.gov Furthermore, melatonin can inhibit the NF-κB signaling pathway, which is a critical transcription factor that mediates the production of pro-inflammatory cytokines. scienceopen.commdpi.com

Research has demonstrated a link between inflammatory markers like Interleukin-6 (IL-6) and the metabolism of tryptophan, the precursor to serotonin and other tryptamines. nih.gov Elevated IL-6 levels have been positively correlated with the kynurenine to tryptophan ratio, an indicator of tryptophan breakdown, and with symptoms of depression. nih.gov

Melatonin has been shown to reduce the secretion of pro-inflammatory cytokines, including IL-6 and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com In patients with type 2 diabetes and chronic periodontitis, melatonin supplementation was found to decrease serum levels of IL-6. mdpi.com IL-6 is known to be a primary inducer of C-reactive protein (CRP), a major acute-phase reactant, in the liver. researchgate.net Therefore, by modulating IL-6, related compounds could indirectly influence CRP levels. In clinical settings, treatments that block the IL-6 receptor, such as tocilizumab, have been observed to cause a rapid decrease in serum CRP levels in patients with severe inflammation. frontiersin.org

Table 2: Effects of Related Compounds on Inflammatory Markers

| Compound | Effect on IL-6 | Effect on TNF-α | Effect on NF-κB |

|---|

| Melatonin | Reduction | Reduction | Inhibition |

The compound 5-aminosalicylic acid (5-ASA), which shares the 5-amino group, has been shown to inhibit T-cell proliferation by blocking the production of Interleukin-2 (IL-2). nih.gov In stimulated peripheral blood mononuclear cells, 5-ASA markedly reduced both IL-2 protein levels and steady-state IL-2 messenger RNA levels. nih.gov The study found that the addition of supplementary IL-2 could restore T-cell proliferation in cultures treated with 5-ASA, confirming that the anti-proliferative effect was mediated, at least in part, by the inhibition of IL-2 production. nih.gov IL-2 is a cytokine that is crucial for the proliferation of T-lymphocytes. nih.gov The transcription factor Stat5a plays a critical role in the IL-2-mediated induction of the IL-2 receptor alpha chain, which is necessary for high-affinity IL-2 binding and subsequent T-cell proliferation. nih.gov

Antioxidant Mechanisms

Melatonin is recognized as an uncommonly effective antioxidant that operates through multiple mechanisms. nih.gov It can directly neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov Beyond this direct scavenging activity, melatonin also exerts indirect antioxidant effects by stimulating the expression and activity of major antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov

This is achieved partly through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. nih.gov The ability of melatonin to chelate transition metals also contributes to its antioxidant profile by preventing the formation of the highly damaging hydroxyl radical via Fenton/Haber-Weiss reactions. nih.gov The substitution of a hydrogen atom with a methoxy (B1213986) group at the 5-position of the tryptamine (B22526) structure, as seen in 5-methoxytryptamine, has been shown to enhance its antioxidant behavior, significantly reducing lipid peroxidation and protein carbonylation. mdpi.com

Reactive Oxygen Species (ROS) Scavenging

N-acetylserotonin is recognized as a potent antioxidant, with several studies indicating its superior efficacy in neutralizing reactive oxygen species (ROS) compared to its well-known metabolite, melatonin. wikipedia.orgnih.gov Depending on the experimental model, NAS has been described as being between 5 and 20 times more effective than melatonin in protecting against oxidative damage. hmdb.canih.gov

The ROS scavenging capabilities of NAS are multifaceted:

Protection against Lipid Peroxidation: NAS has demonstrated the ability to protect against lipid peroxidation, a key process of oxidative damage to cellular membranes, in both microsomes and mitochondria. wikipedia.orghmdb.ca

Reduction of Intracellular ROS: It has been shown to lower the baseline levels of ROS within peripheral blood lymphocytes. wikipedia.orghmdb.ca

Broad-Spectrum Scavenging: NAS effectively counteracts ROS formation induced by oxidants such as t-butylated hydroperoxide and diamide. nih.gov In cell-free aqueous solutions, its capacity to scavenge peroxyl radicals has been found to be significantly higher than that of melatonin. nih.gov In models of neuron oxidative damage, NAS treatment can halt the induced increase in ROS. tandfonline.comnih.gov

| Antioxidant Effect | Key Findings | Source |

|---|---|---|

| Comparative Potency | Reported to be 5 to 20 times more effective than melatonin in protecting against oxidant damage. | hmdb.canih.gov |

| Lipid Peroxidation | Protects against lipid peroxidation in both microsomes and mitochondria. | wikipedia.orghmdb.ca |

| Intracellular ROS Levels | Lowers resting levels of ROS in peripheral blood lymphocytes. | wikipedia.orghmdb.ca |

| Peroxyl Radical Scavenging | Demonstrates a much higher capacity to scavenge peroxyl radicals in aqueous solutions compared to melatonin. | nih.gov |

Upregulation of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase)

In addition to its direct free-radical scavenging, N-acetylserotonin enhances the body's endogenous antioxidant defense systems by upregulating the activity of key antioxidant enzymes.

Glutathione Peroxidase (GPx): Research has shown that NAS can stimulate the activity of glutathione peroxidase, a critical enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. nih.gov Studies in mice have demonstrated that administration of NAS leads to increased levels of GPx in both the brain and kidneys. nih.govresearchgate.net

Superoxide Dismutase (SOD): In an in vitro model using PC12 cells to simulate neuron oxidative damage, NAS treatment was found to enhance the activity of superoxide dismutase (SOD). tandfonline.comnih.gov SOD is a vital enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide, playing a crucial role in mitigating oxidative stress. nih.govwikipedia.org

Reduction of Mitochondrial Dysfunction

Mitochondria, as the primary sites of cellular respiration, are major sources of ROS and are particularly vulnerable to oxidative damage. N-acetylserotonin plays a significant role in preserving mitochondrial integrity and function.

NAS contributes to the reduction of mitochondrial dysfunction through several mechanisms:

It directly protects mitochondrial membranes from lipid peroxidation. wikipedia.orghmdb.ca

It helps prevent the pathological opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling and the initiation of cell death pathways. nih.gov

Studies have demonstrated that NAS exerts neuroprotective effects by directly inhibiting mitochondrial death pathways. researchgate.netnih.gov This includes reducing mitochondrial fragmentation and preventing the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. researchgate.netnih.gov

The localization and synthesis of melatonin and its precursor NAS within mitochondria underscore their importance in organelle-specific protection. researchgate.netnih.gov In the context of diseases like multiple sclerosis, mitochondrial dysfunction has been linked to a decrease in the local production of serotonin, NAS, and melatonin. elsevierpure.com

| Mechanism | Description | Source |

|---|---|---|

| Inhibition of mPTP Opening | Prevents the pathological opening of the mitochondrial permeability transition pore, a key step in initiating apoptosis. | nih.gov |

| Inhibition of Apoptogenic Factor Release | Blocks the release of factors like cytochrome c from the mitochondria, thereby halting the progression of the intrinsic cell death pathway. | researchgate.netnih.gov |

| Reduction of Mitochondrial Fragmentation | Contributes to maintaining normal mitochondrial morphology and function under stress conditions. | researchgate.netnih.gov |

Cellular Homeostasis and Stress Response

Epigenetic Modulations (e.g., DNA Methylation)

Direct evidence for N-acetylserotonin's role in epigenetic modulation, such as DNA methylation, is currently limited. The primary association is through its status as the immediate precursor to melatonin, a molecule that has been identified as a potential regulator of epigenetic processes. mdpi.comfrontiersin.org DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to DNA, which can modify gene expression without changing the DNA sequence itself. mdpi.com

Research has shown that in mouse embryos with a knockout of the aralkylamine N-acetyltransferase (AANAT) gene—the enzyme responsible for synthesizing NAS from serotonin—there were significant alterations in DNA methylation patterns. mdpi.com These epigenetic changes were found to be reversible upon the administration of melatonin, suggesting that the melatonergic pathway, which originates with NAS, is linked to the regulation of DNA methylation. mdpi.com However, further research is required to determine if NAS possesses direct, independent effects on epigenetic machinery.

DNA Damage Mitigation

N-acetylserotonin's potent antioxidant properties directly contribute to the protection of cellular components, including nuclear DNA, from oxidative damage. Oxidative stress is a major source of DNA lesions, which, if left unrepaired, can lead to mutations and cellular dysfunction.

NAS has been shown to effectively mitigate DNA damage from various sources:

Chemical-Induced Damage: It can efficiently protect DNA from the oxidative damage inflicted by agents such as hydrogen peroxide (H₂O₂) and chromium(III). researchgate.netnih.gov

UV-Induced Damage: Studies have also reported that NAS provides protection against DNA damage caused by ultraviolet (UV) radiation. researchgate.net

The primary mechanism for this protective effect is believed to be NAS's ability to scavenge the free radicals that would otherwise attack DNA bases, leading to the formation of damaging adducts. nih.gov

Developmental and Regenerative Processes (General for Melatonin)

As the immediate precursor to melatonin, the functions of N-acetylserotonin are intrinsically linked to the broader roles of the melatonergic pathway in development and regeneration. Melatonin itself is recognized as a pleiotropic molecule with significant influence over these complex biological processes. nih.gov

The pro-regenerative and developmental effects of melatonin are extensive and are often attributed to its powerful antioxidant and anti-inflammatory properties. nih.govfrontiersin.org

Nervous System: Melatonin plays a significant role in the regeneration of the nervous system. It is involved in the formation of oligodendrocytes (oligodendrogenesis), the regulation of neural stem cell proliferation, the regeneration of peripheral nerves, and the process of re-myelination following injury. frontiersin.org

Tissue Regeneration: The application of melatonin in regenerative medicine is an active area of research, with studies exploring its potential to aid in the regeneration of a wide variety of tissues, including the liver, bone, kidney, bladder, skin, and muscle. nih.gov

Fetal Development: Melatonin is crucial during pregnancy and fetal development. Maternal melatonin crosses the placenta and acts as a circadian modulator, a potent free radical scavenger, and an antioxidant, contributing to a successful pregnancy and proper fetal development. mdpi.com

Model Organisms: Studies in model organisms like planaria have shown that melatonin can act as a potent modulator of regeneration, with its effects being dependent on the specific timing and duration of exposure. nih.gov

Wound Healing Mechanisms

A review of available scientific literature did not yield specific research findings regarding the direct role or mechanisms of 5-Amino-N-acetyltryptamine in wound healing. While related indoleamine compounds have been studied for their effects on tissue repair, specific data on this compound's involvement in the cellular and molecular processes of wound healing are not presently available in the reviewed sources. Therefore, its specific contributions to inflammation, cell proliferation, and tissue remodeling in the context of wound repair remain uncharacterized.

Retinal Development

There is a lack of specific research in the available scientific literature concerning the direct influence of this compound on retinal development. Studies have been conducted on analogous compounds, such as certain melatonin receptor agonists, to understand their impact on ocular tissues. researchgate.netnih.gov However, information detailing the specific role of this compound in the complex processes of retinal neurogenesis, cell differentiation, and synaptogenesis is not available in the reviewed scientific literature.

Fetal Development and Biological Clock Synchronization

The role of this compound in fetal development and the synchronization of the fetal biological clock is not specifically detailed in the current body of scientific research. The maternal circadian system and its hormonal signals, such as melatonin, are known to be crucial for entraining fetal circadian rhythms. nih.gov These signals are understood to cross the placenta and influence the developing fetal master clock in the suprachiasmatic nucleus (SCN). mdpi.com However, specific studies detailing the presence, metabolism, or function of this compound within the feto-maternal unit or its specific impact on the expression of clock genes in the fetus have not been identified in the reviewed literature.

Preclinical Research and Therapeutic Potential

Animal Models for Efficacy Studies (e.g., Rabbits, Monkeys, Rats)

Preclinical evaluation of 5-Amino-N-acetyltryptamine, a melatonin (B1676174) analog, has been conducted in various animal models to assess its therapeutic efficacy, particularly in the context of ocular pharmacology. Notably, New Zealand white rabbits have been frequently used to study the intraocular pressure (IOP) lowering effects of this compound. arvojournals.orgresearchgate.netresearchgate.net Studies have demonstrated that topical application of this compound leads to a significant reduction in IOP in these animals. arvojournals.orgresearchgate.net

In addition to rabbits, the efficacy of this compound has been evaluated in monkeys with laser-induced glaucoma. nih.gov These studies are crucial for understanding the compound's potential in a primate model that more closely resembles human ocular physiology. Research in glaucomatous monkey eyes has shown that this compound effectively reduces elevated IOP, with the hypotensive effect being enhanced with repeated dosing. nih.gov

Rodent models, specifically mice, have also been employed to investigate the pharmacological actions of this compound. Studies using both normal and glaucomatous mouse strains have demonstrated that this compound can induce a concentration-dependent reduction in IOP. nih.gov These animal models have been instrumental in elucidating the compound's potential as an ocular hypotensive agent and have provided a basis for further investigation into its mechanisms of action.

Glaucoma and Ocular Hypertension Treatment Strategies

The primary therapeutic strategy involving this compound focuses on its potential to treat glaucoma and ocular hypertension by lowering intraocular pressure. arvojournals.orgnih.gov Glaucoma is a leading cause of irreversible blindness worldwide, and elevated IOP is a major risk factor. arvojournals.org The ability of this compound to reduce IOP in animal models of glaucoma suggests its potential as a novel therapeutic agent for this condition. nih.govnih.gov

The mechanism of action is believed to be mediated through melatonin receptors present in ocular tissues. nih.gov The compound, considered a putative melatonin MT3 receptor agonist, has shown more profound hypotensive effects in glaucomatous animal models compared to control animals. nih.govnih.gov This highlights its potential to specifically target the pathological processes associated with elevated IOP.

The promising ocular hypotensive effects of this compound have spurred the design and investigation of novel melatonin analogs. The goal of these medicinal chemistry efforts is to develop compounds with improved efficacy, duration of action, and better penetration into ocular tissues for the reduction of IOP. semanticscholar.org The development of new formulations, such as those incorporating bioadhesive polymers, has also been explored to enhance the therapeutic effect of this compound. arvojournals.orgresearchgate.net For instance, combining this compound with carboxymethyl cellulose (B213188) has been shown to enhance its intraocular hypotensive effect in rabbits. arvojournals.org

Table 1: Effect of Different Formulations on IOP Reduction by this compound in Rabbits

| Formulation Vehicle | Maximum IOP Reduction (%) |

|---|---|

| Phosphate-Buffered Saline (PBS) | 18.11 |

| Carboxymethyl Cellulose (low viscosity, 0.5%) | 13.80 |

| Carboxymethyl Cellulose (medium viscosity, 0.5%) | 30.27 |

| Hydroxypropylmethyl Cellulose (0.3%) | 15.68 |

Preclinical pharmacokinetic/pharmacodynamic (PKPD) modeling is a critical tool in drug development that helps in understanding the relationship between drug concentration and its pharmacological effect over time. catapult.org.uk While specific, detailed PKPD models for this compound are not extensively published in the available literature, the principles of such modeling are vital for optimizing its potential therapeutic use. nih.govasco.org These models integrate data on drug absorption, distribution, metabolism, and excretion (pharmacokinetics) with its therapeutic effect, such as IOP reduction (pharmacodynamics). catapult.org.uk For ocular drugs like this compound, PKPD modeling would aim to predict the dosing regimen required to achieve and maintain a target IOP reduction, thereby maximizing efficacy. catapult.org.uknih.gov

Neurodegenerative and Neuropsychiatric Disorders

Alterations in tryptophan metabolism, the pathway from which this compound is derived, have been implicated in the pathophysiology of various neuropsychiatric and neurodegenerative disorders. nih.gov Tryptophan is a precursor to serotonin (B10506) and melatonin, both of which play crucial roles in neuronal function. nih.gov While direct research on this compound in these disorders is limited, related compounds have shown neuroprotective effects. For example, N-acetylcysteine has been investigated for its potential therapeutic benefits in a range of psychiatric conditions. nih.govmdpi.com Furthermore, activation of certain serotonin receptors has been shown to protect against neuronal cell death in models of neurodegenerative diseases. nih.gov Given its structural similarity to neuroactive indoleamines, the potential role of this compound in modulating neuronal function and protecting against neurodegeneration warrants further investigation.

Anti-cancer Potential (General for Melatonin)

Melatonin, a closely related indoleamine to this compound, has demonstrated oncostatic properties in various types of cancer. nih.govexplorationpub.com Experimental studies have shown that melatonin can inhibit the growth of human tumor cells both in vitro and in animal models. nih.gov The anti-cancer mechanisms of melatonin are multifaceted and include antioxidant activity, modulation of melatonin receptors, stimulation of apoptosis (programmed cell death), and inhibition of angiogenesis and metastasis. nih.gov

Melatonin has been reported to have inhibitory effects on several cancers, including breast cancer, prostate cancer, gastric cancer, and colorectal cancer. nih.goviiarjournals.org In breast cancer, for instance, melatonin can suppress tumor growth through both estrogen receptor-dependent and -independent pathways. mdpi.com It has also been shown to enhance the efficacy of conventional cancer therapies like chemotherapy and radiotherapy while potentially reducing their side effects. nih.govmdpi.com

Table 2: Investigated Anti-Cancer Mechanisms of Melatonin

| Mechanism | Effect on Cancer Cells |

|---|---|

| Antioxidant Activity | Reduces oxidative stress that can lead to DNA damage. |

| Receptor Modulation | Interacts with MT1 and MT2 receptors to inhibit cell proliferation. nih.gov |

| Apoptosis Induction | Promotes programmed cell death in tumor cells. explorationpub.commdpi.com |

| Anti-angiogenesis | Inhibits the formation of new blood vessels that supply tumors. iiarjournals.org |

| Anti-metastatic | Prevents the spread of cancer cells to other parts of the body. nih.gov |

Detoxification and Protective Agents (e.g., against Bisphenol A, Sodium Nitrite (B80452) Toxicity)

The protective potential of indoleamines, including melatonin, extends to counteracting the toxicity of various environmental and chemical agents. For example, melatonin has been investigated for its ability to mitigate the harmful effects of Bisphenol A (BPA), an endocrine-disrupting chemical. jscimedcentral.commdpi.com Studies in Wistar rats have shown that melatonin can ameliorate BPA-induced epigenetic changes and reduce oxidative stress, suggesting a role as a detoxifying agent. jscimedcentral.com The protective mechanisms are linked to its potent antioxidant properties, which help in neutralizing harmful free radicals generated by toxins. jscimedcentral.commdpi.com

In the context of other toxic substances, such as sodium nitrite, a potent oxidizing agent that can lead to methemoglobinemia, the antioxidant properties of compounds like this compound could theoretically offer protection. nih.govnih.gov While direct studies on this compound against sodium nitrite toxicity are not available, the known ability of related antioxidants to scavenge free radicals and reduce oxidative damage provides a rationale for such protective effects.

Preclinical Research on Combination Therapy Involving this compound and Adrenergic Agents Remains Unexplored

Despite a thorough review of available scientific literature, no preclinical studies have been identified that investigate the combination of this compound with adrenergic agents. The current body of research does not provide data on the potential synergistic or antagonistic effects of co-administering this specific tryptamine (B22526) derivative with compounds that act on the adrenergic system.

While the direct subject of this compound in combination therapies is absent from preclinical literature, broader research into related tryptamine derivatives and their interactions with the adrenergic system offers some context. For instance, studies have explored the interplay between the serotonergic and adrenergic systems, which are the respective domains of tryptamine derivatives and adrenergic agents.

Research on N-acetylserotonin, a structurally similar compound, has shown that its synthesis and levels can be influenced by beta-adrenergic agonists. This suggests a physiological link between adrenergic stimulation and the metabolic pathways of certain tryptamines. Furthermore, preclinical investigations into other serotonin derivatives have been conducted in combination with alpha-2 adrenergic agonists, particularly in the context of neuropathic pain, indicating a therapeutic interest in the convergent actions of these two neurotransmitter systems.

However, it is crucial to emphasize that these findings are not directly applicable to this compound. Without specific preclinical data, any potential therapeutic applications or interactions of a combination therapy involving this compound and adrenergic agents remain purely speculative. The absence of such research highlights a gap in the current understanding of the pharmacological profile of this particular compound.

Preclinical Data on Combination Therapy Approaches

Due to the lack of available research, no data tables on the combination therapy of this compound with adrenergic agents can be provided.

Synthetic Methodologies and Chemical Derivatization for Indoleamine Research

General Strategies for N-Acetyltryptamine Synthesis

The N-acetylation of tryptamines is a fundamental transformation in the synthesis of many biologically active indoleamines. A common and straightforward method involves the acylation of the primary amine of the tryptamine (B22526) side chain. This can be achieved using various acetylating agents. For instance, the reaction of a tryptamine with acetic anhydride (B1165640) or acetyl chloride in the presence of a base can efficiently yield the corresponding N-acetyltryptamine. ic.ac.ukgoogle.com

More contemporary and sustainable methods have also been developed. One such approach utilizes propylphosphonic anhydride (T3P®) as a coupling reagent to facilitate the amidation of tryptamines with carboxylic acids. researchgate.netaragen.com This method is often characterized by its operational simplicity, mild reaction conditions (typically room temperature), and the use of environmentally benign solvents. researchgate.net Mechanistically, T3P® activates the carboxylic acid, making it susceptible to nucleophilic attack by the tryptamine's amino group.

Another strategy involves the direct alkylation of indoles with N-acetylethanolamine, which has been shown to produce N-acetyltryptamines in satisfactory yields, although this particular method may be limited to acetyl derivatives. The catalytic transfer of an acetyl group is another avenue, often mediated by enzymes in biological systems. Arylalkylamine N-acetyltransferases (AANATs), for example, catalyze the transfer of an acetyl group from acetyl-CoA to various arylalkylamines, including tryptamine. nih.govresearchgate.net

Derivatization from Tryptophan Precursors

The amino acid L-tryptophan serves as a key biosynthetic precursor for a vast array of indole (B1671886) compounds, including N-acetyltryptamines. nih.gov In biological systems, the synthesis of N-acetyltryptamine from tryptophan typically involves a two-step enzymatic process: decarboxylation followed by N-acetylation. researchgate.net

The initial step is the conversion of tryptophan to tryptamine, catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. wikipedia.org This reaction removes the carboxyl group from tryptophan, yielding tryptamine. ic.ac.uk Subsequently, the resulting tryptamine is N-acetylated by an arylalkylamine N-acetyltransferase (AANAT), utilizing acetyl-CoA as the acetyl group donor, to produce N-acetyltryptamine. researchgate.netwikipedia.org

This biosynthetic pathway is analogous to the initial steps in melatonin (B1676174) synthesis, where tryptophan is first hydroxylated to 5-hydroxytryptophan, then decarboxylated to serotonin (B10506) (5-hydroxytryptamine), and finally N-acetylated to N-acetylserotonin. nih.govwikipedia.org Chemical synthesis can mimic this biological pathway, starting with tryptophan or its derivatives to access a variety of substituted N-acetyltryptamines.

Fischer Indole Synthesis Applications